

appropriate vehicle control for in vivo TMP195 studies

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Technical Support Center: In Vivo TMP195 Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control and troubleshooting for in vivo studies using **TMP195**, a selective class IIa histone deacetylase (HDAC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of TMP195?

A1: The choice of vehicle for **TMP195** depends on the experimental requirements, including the desired route of administration and concentration. Due to **TMP195**'s poor aqueous solubility, organic solvents and co-solvents are necessary.[1] Commonly used and effective vehicle formulations for intraperitoneal (IP) injection are detailed in the protocols below.

Q2: How should I prepare the **TMP195** solution for injection?

A2: It is crucial to prepare the **TMP195** solution fresh daily.[2][3] The compound should first be dissolved in a suitable organic solvent like DMSO before being mixed with other co-solvents.[3] [4] Detailed step-by-step protocols are provided in the "Experimental Protocols" section.

Q3: What is the standard dosage of **TMP195** used in mouse models?







A3: A frequently reported dosage for **TMP195** in various mouse models, including oncology and inflammation studies, is 50 mg/kg, administered daily via intraperitoneal (IP) injection.[2][5]

Q4: Are there any known toxicities or adverse effects associated with TMP195 or its vehicles?

A4: In short-term studies (e.g., 24 hours), **TMP195** treatment at 50 mg/kg did not show obvious toxicities such as changes in body weight, feeding behavior, or activity in mice.[6] However, long-term studies are needed to fully assess potential side effects.[6] The vehicle itself, particularly those containing DMSO, can cause irritation. Careful post-injection monitoring is essential.

Troubleshooting Guide

Troubleshooting & Optimization

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| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Precipitation or phase separation during preparation. | TMP195 has poor aqueous solubility.[1] Incorrect solvent ratios or order of addition. | Gently warm the solution and/or use sonication to aid dissolution.[4] Ensure you are following the validated protocols precisely, especially the sequential addition of solvents.[4] |
| Difficulty in achieving the desired concentration. | The solubility of TMP195 is limited in certain vehicle compositions. | Refer to the solubility data in the tables below. You may need to adjust the vehicle composition. For instance, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline mixture allows for a clear solution at ≥ 3 mg/mL.[4] |
| Animal shows signs of distress post-injection (e.g., irritation, lethargy). | The vehicle, especially with a high concentration of DMSO, may cause local irritation or systemic effects. The substance may have been injected too cold. | Monitor animals closely for any adverse reactions.[2] Consider using a more biocompatible vehicle, such as the 10% DMSO in 90% corn oil formulation, which is often better tolerated.[2][4] Warm substances to room or body temperature before injection. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of TMP195 leading to inaccurate dosing. Degradation of the compound. | Always prepare the formulation fresh for each day of dosing.[2] [3] Vortex thoroughly to ensure complete dissolution.[2] If using a suspension, ensure it is uniformly mixed before each injection. |
| Aspiration of blood, urine, or green/yellow material during IP | Puncture of an abdominal blood vessel, the bladder, or | If any fluid is aspirated, discard the needle and syringe. |



injection.

the bowel, respectively.[7]

Prepare a new, sterile dose and inject at a different site in the lower abdominal quadrant.

[7]

Experimental Protocols Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation (Clear Solution)

This protocol is suitable for achieving a clear solution for injection.

Methodology:

- Prepare a stock solution of TMP195 in DMSO (e.g., 30 mg/mL).[4]
- To prepare a 1 mL working solution, sequentially add and mix the following components:
 - 100 μL of the 30 mg/mL TMP195 stock in DMSO.
 - \circ 400 μ L of PEG300. Mix until the solution is clear.
 - 50 μL of Tween-80. Mix until the solution is clear.
 - 450 μL of Saline (0.9% NaCl in ddH₂O).[4]
- Vortex the final solution thoroughly.
- This formulation results in a final concentration of 3 mg/mL TMP195 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
- Administer immediately after preparation.[3]

Protocol 2: DMSO/Corn Oil Formulation (Clear Solution)

This formulation is often used for improved tolerability in longer-term studies.

Methodology:



- Prepare a stock solution of TMP195 in fresh, anhydrous DMSO (e.g., 100 mg/mL). Note that moisture-absorbing DMSO can reduce solubility.[3]
- To prepare a 1 mL working solution, add 100 μ L of the **TMP195** stock solution to 900 μ L of corn oil.[4]
- · Vortex thoroughly to ensure even mixing.
- This results in a final vehicle composition of 10% DMSO and 90% corn oil.[4]
- Use the mixed solution immediately for optimal results.[3] A potential drawback is that this
 vehicle should be used cautiously if the dosing period exceeds half a month.[4]

Protocol 3: DMSO only Formulation

For certain experimental designs, 100% DMSO has been used as the vehicle.

Methodology:

- Dissolve the required amount of TMP195 directly in 100% DMSO to achieve the final desired concentration for injection.[5][8]
- Administer via intraperitoneal (IP) injection. A typical injection volume reported is 50 μL for a 50 mg/kg dose.[5]

Data Presentation

Table 1: TMP195 Solubility and Formulation Data



| Parameter | Value | Reference | |
|--------------------------------|--|-----------|--|
| Molecular Weight | 456.42 g/mol | [3] | |
| Solubility in DMSO | ≥ 91 mg/mL (199.37 mM) | [3] | |
| Solubility in Water | Insoluble | [3] | |
| Formulation 1 (Clear Solution) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] | |
| Solubility in Formulation 1 | ≥ 3 mg/mL | [4] | |
| Formulation 2 (Clear Solution) | 10% DMSO, 90% Corn Oil | [4] | |
| Solubility in Formulation 2 | ≥ 3 mg/mL | [4] | |
| Formulation 3 (Suspension) | 10% DMSO, 90% (20% SBE- β-CD in Saline) | [4] | |
| Solubility in Formulation 3 | 3 mg/mL (Requires sonication) | [4] | |

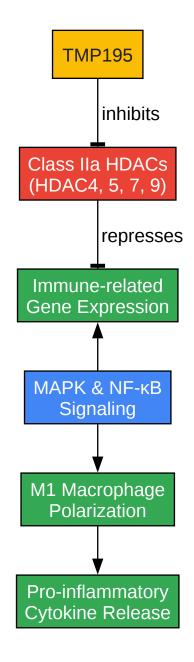
Table 2: Summary of In Vivo Efficacy Studies with TMP195



| Model | Dosage and Administration | Key Findings | Reference |
|---|------------------------------|--|-----------|
| MMTV-PyMT Breast Cancer | 50 mg/kg, IP, daily | Reduced tumor burden and pulmonary metastases; altered tumor microenvironment by modulating macrophage phenotypes. | [3][5] |
| Colorectal Cancer (CAC and MC38 models) | 50 mg/kg/day, IP | Reduced tumor burden by promoting M1 macrophage polarization. | [8] |
| LPS-induced Acute Kidney Injury | 50 mg/kg/day, IP | Reduced serum creatinine and blood urea nitrogen; ameliorated renal damage. | [6] |

Visualizations Signaling Pathway of TMP195 in Macrophage Polarization



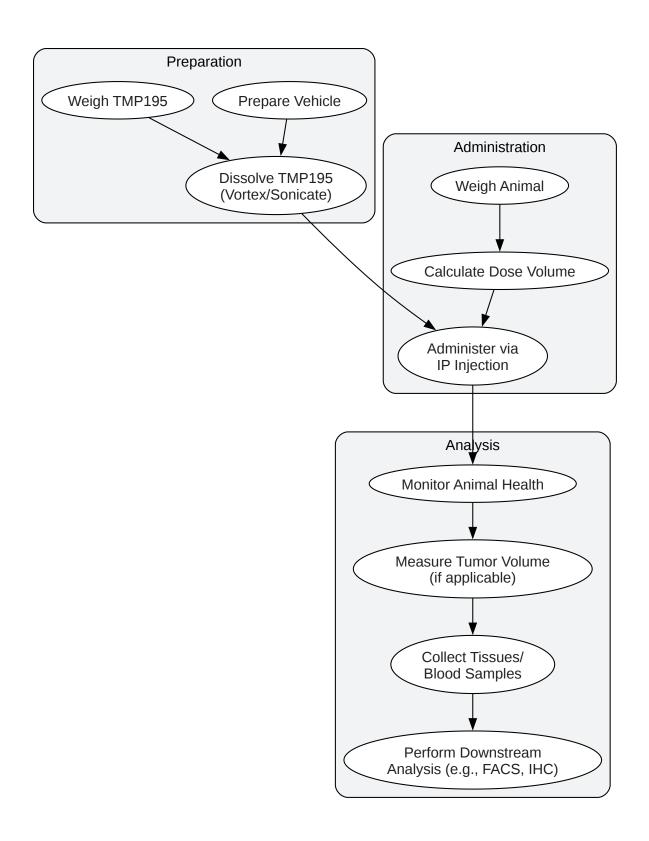


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Caption: **TMP195** inhibits Class IIa HDACs, promoting immune gene expression and subsequent M1 macrophage polarization.[2]

General Experimental Workflow for In Vivo TMP195 Studies





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Caption: A typical experimental workflow for evaluating the in vivo efficacy of TMP195.[2]



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